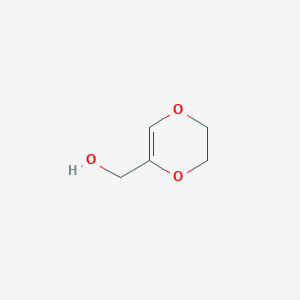

5,6-Dihydro-1,4-dioxin-2-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-dioxin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCWDISLPDYFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,6-Dihydro-1,4-dioxin-2-ylmethanol: Chemical Properties & Synthetic Utility

The following technical guide details the chemical properties, synthesis, and reactivity of 5,6-Dihydro-1,4-dioxin-2-ylmethanol . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a bifunctional building block in organic synthesis.[1]

Executive Summary & Structural Analysis

This compound (CAS: Not widely listed; analogue to 2,3-dihydro-1,4-dioxin derivatives) is a specialized heterocyclic intermediate featuring two distinct reactive centers: a cyclic vinyl ether (enol ether) and a primary allylic alcohol.

This bifunctionality makes it a valuable "chimeric" building block. The vinyl ether moiety provides high electron density for electrophilic functionalization and cationic polymerization, while the hydroxymethyl group offers a handle for esterification, oxidation, or further chain extension without disrupting the ring system under neutral/basic conditions.[1]

Structural Characteristics[2][3][4][5][6][7]

-

Core Scaffold: 1,4-Dioxene (2,3-dihydro-1,4-dioxin) ring.[2][3][4]

-

Electronic Nature: Electron-rich olefin due to donation from the ring oxygen (O1).

-

Conformation: The saturated C5–C6 bridge adopts a half-chair conformation, imparting specific stereoelectronic effects on the C2–C3 double bond.

Physical & Spectral Properties

While specific experimental data for the isolated alcohol is sparse in open literature, its properties can be reliably derived from close structural analogues (e.g., (2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol and 2-hydroxymethyl-1,4-dioxane).

Table 1: Predicted Physical Characteristics[5][9]

| Property | Value / Description | Rationale |

| Molecular Formula | C₅H₈O₃ | Based on structure.[5] |

| Molecular Weight | 116.12 g/mol | Calculated. |

| Appearance | Colorless to pale yellow viscous liquid | Hydrogen bonding (OH) increases viscosity vs. parent dioxin.[1] |

| Boiling Point | ~110–120 °C (at 15 mmHg) | Estimated.[1][2] Parent 1,4-dioxane boils at 101°C; OH group adds ~80-100°C at atm pressure. |

| Solubility | Miscible in polar organic solvents (MeOH, DCM, THF); Moderate water solubility.[1] | Hydrophilic OH group + ether oxygens.[1] |

| Stability | Acid-sensitive; Air-sensitive (slow oxidation). | Vinyl ether moiety hydrolyzes in acid; allylic position susceptible to autoxidation.[1] |

Spectral Signatures (Predicted)

-

¹H NMR (CDCl₃):

-

IR Spectrum:

Synthetic Routes & Methodology

The synthesis of 2-substituted-5,6-dihydro-1,4-dioxins typically proceeds via elimination or cyclization strategies. Two primary routes are viable for the hydroxymethyl derivative.

Route A: Elimination from 2,3-Dichlorodioxane (Classic Approach)

This method constructs the double bond from a saturated precursor.[1]

-

Chlorination: 2-Hydroxymethyl-1,4-dioxane is treated with SO₂Cl₂ to generate the 2,3-dichloro intermediate.

-

Elimination: Base-promoted dehydrohalogenation (using Et₃N or DBU) yields the dihydro-1,4-dioxin ring.

-

Hydrolysis: Careful hydrolysis of the side chain (if protected) reveals the alcohol.[1]

Route B: Cyclization of Ethylene Glycol with -Halo- -Keto Esters

A more convergent approach involves forming the ring and functionality simultaneously.

-

Condensation: Ethylene glycol reacts with ethyl 3-bromo-2-oxopropanoate (or equivalent) under acid catalysis to form the acetal/ketal.

-

Cyclization/Elimination: Intramolecular displacement and subsequent elimination.[1]

-

Reduction: The resulting ester (Ethyl 5,6-dihydro-1,4-dioxin-2-carboxylate) is reduced with LiAlH₄ or DIBAL-H to the target alcohol.

Critical Control Point: The reduction step must be performed at low temperature (-78 °C to 0 °C) to avoid reducing the electron-rich double bond or opening the ring.

Visualization: Synthetic Pathways

[1]

Chemical Reactivity & Mechanistic Insights[10][11]

The reactivity of this compound is defined by the tension between the stability of the cyclic ether and the lability of the enol ether double bond.

Acid-Catalyzed Hydrolysis (Ring Opening)

The most critical property is its sensitivity to aqueous acid. The vinyl ether moiety is rapidly protonated at C3 (the

-

Mechanism: Protonation

Hydration -

Product: Typically yields

-hydroxy-ketones or complex oligomers depending on conditions. -

Application: This feature allows the molecule to act as a "masked" hydroxy-ketone in prodrug design.

Oxidation (Alcohol Focus)

The primary alcohol can be oxidized to the corresponding aldehyde (5,6-dihydro-1,4-dioxin-2-carbaldehyde) or carboxylic acid.

-

Reagents: MnO₂ (mild, preserves double bond) or Swern oxidation.[1]

-

Avoid: Strong acidic oxidants (Jones reagent) which will destroy the ring.[1]

Polymerization (Vinyl Ether Focus)

Like its thiophene analogue (EDOT-MeOH), this molecule can undergo cationic polymerization.[1]

-

Initiators: Lewis acids (BF₃[1]·OEt₂).

-

Result: Poly(vinyl ether) backbone with pendant hydroxymethyl-dioxane rings. These polymers are of interest for hydrogels and surface coatings due to their hydrophilicity.[1]

Visualization: Reactivity Flowchart

[1]

Handling & Safety Protocols

Given the enol ether functionality, specific handling protocols are required to maintain purity and safety.[1]

Stability Protocol

-

pH Control: Strictly avoid acidic glassware or solvents.[1] Trace acid on silica gel can catalyze polymerization or decomposition during purification.[1]

-

Tip: Pre-treat silica gel with 1% Triethylamine (Et₃N) before chromatography.[1]

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20 °C. The compound is prone to autoxidation at the allylic position over time.[1]

-

Quenching: When working up reactions, always use basic quench solutions (sat. NaHCO₃) to neutralize any generated acid immediately.[1]

Safety Data (Inferred)

-

Signal Word: Warning.

-

Hazards: Likely causes skin and eye irritation (H315, H319).[1] Potential for peroxide formation upon prolonged exposure to air (similar to other ethers).[1]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Work in a fume hood.

References

-

Synthesis of Dihydro-1,4-dioxins

-

Related Naphtho-fused Analogues

-

General Reactivity of Cyclic Enol Ethers

-

Polymerization of Dioxin Derivatives

Sources

- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 2. 146796-02-3 CAS MSDS (HYDROXYMETHYL EDOT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | C6H12O4 | CID 14275539 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 5,6-Dihydro-1,4-dioxin-2-ylmethanol

This technical guide provides a rigorous spectroscopic framework for the characterization of 5,6-Dihydro-1,4-dioxin-2-ylmethanol (C₅H₈O₃).

Given the niche status of this specific derivative in public spectral databases, this guide synthesizes data from homologous 1,4-dioxene series and first-principles spectroscopy. It serves as a validation protocol for researchers confirming the synthesis of this vinyl ether intermediate.

Executive Summary & Chemical Context

This compound is a functionalized 1,4-dioxene (often termed a cyclic vinyl ether). Unlike its saturated analog (1,4-dioxane-2-methanol), this molecule possesses a double bond within the heterocyclic ring at the C2-C3 position.

-

Chemical Formula: C₅H₈O₃[1]

-

Molecular Weight: 116.12 g/mol

-

Key Reactivity: Acid-labile (vinyl ether hydrolysis); susceptible to polymerization.

-

Primary Application: Precursor for spirocyclic acetals and chiral building blocks in polyketide synthesis.

Critical Handling Note: Due to the electron-rich nature of the vinyl ether double bond, this compound is sensitive to trace acids. NMR solvents (CDCl₃) must be neutralized (e.g., filtered through basic alumina) to prevent in-tube hydrolysis or polymerization during acquisition.

NMR Spectroscopy: Predictive Analysis & Assignment

The 1,4-dioxene ring creates a distinct electronic environment compared to standard aliphatic ethers. The oxygen atoms at positions 1 and 4 exert a strong mesomeric effect, shielding the

Proton NMR ( H NMR)

Solvent: CDCl₃ (Neutralized)

| Position | Type | Multiplicity | Assignment Logic | ||

| H3 | Vinyl | 5.95 - 6.15 | s or t | Characteristic vinyl ether proton. Shielded relative to standard alkenes due to oxygen donation. | |

| H5, H6 | Ring CH₂ | 4.05 - 4.25 | m (AA'BB') | - | The ethylene bridge protons are magnetically inequivalent due to the planar distortion of the double bond. |

| CH₂-OH | Methylene | 4.00 - 4.15 | s or d | Overlaps significantly with ring protons. Shift depends on concentration (H-bonding). | |

| -OH | Hydroxyl | 2.0 - 3.5 | br s | - | Highly variable; disappears with D₂O shake. |

Diagnostic Feature: The presence of the olefinic signal at ~6.0 ppm is the primary differentiator from the saturated dioxane precursor (which shows no signals > 4.5 ppm).

Carbon NMR ( C NMR)

Solvent: CDCl₃

| Position | Type | Assignment Logic | |

| C2 | Quaternary Vinyl | 142.0 - 146.0 | Deshielded by direct oxygen attachment and the hydroxymethyl substituent. |

| C3 | Methine Vinyl | 128.0 - 131.0 | Shielded relative to C2 due to resonance (mesomeric donation from O4). |

| C5, C6 | Ring CH₂ | 64.0 - 65.5 | Typical O-CH₂-CH₂-O region. |

| CH₂-OH | Exocyclic CH₂ | 60.0 - 62.0 | Standard primary alcohol shift. |

Infrared Spectroscopy (FT-IR)

IR analysis is critical for confirming the retention of the vinyl ether functionality during reduction or substitution reactions.

Key Absorption Bands

-

3350 - 3450 cm⁻¹ (Broad, Strong): O-H stretching vibration (intermolecular H-bonding).

-

1680 - 1700 cm⁻¹ (Sharp, Medium): C=C stretching vibration.

-

Note: This is the "Vinyl Ether" signature. It is higher in frequency than standard alkenes due to the oxygen attachment.

-

-

1050 - 1150 cm⁻¹ (Strong, Multiple): C-O-C and C-O-H stretching vibrations. The cyclic ether usually shows a doublet or complex band here.

-

3050 - 3100 cm⁻¹ (Weak): =C-H stretching (vinyl proton).

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV)

The fragmentation pattern is dominated by the stability of the oxonium ions and the Retro-Diels-Alder (RDA) mechanism characteristic of 1,4-dioxins.

Fragmentation Pathway

-

Molecular Ion [M]⁺:

116 (Weak intensity, typical for alcohols). -

Loss of Hydroxymethyl [M - 31]⁺:

85.-

Cleavage of the exocyclic C-C bond to generate the stable 1,4-dioxenium cation.

-

-

Retro-Diels-Alder (RDA):

-

The dioxene ring splits to release ethylene (28 Da).

-

This pathway is complex but often yields fragments at

58 (Glyoxal equivalent) or

-

-

Base Peak: Often

31 (

Visualization: MS Fragmentation Logic

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for this compound.

Experimental Protocol: Characterization Workflow

This protocol ensures data integrity by mitigating the acid-sensitivity of the vinyl ether moiety.

Step 1: Sample Preparation (Crucial)

-

Solvent Selection: Use

(Chloroform-d). -

Neutralization: Add 5-10 mg of anhydrous

or basic alumina directly to the NMR tube.-

Reason: Commercial

often contains trace HCl, which will hydrolyze the vinyl ether into a ring-opened ester/aldehyde mixture within minutes.

-

-

Concentration: Prepare a 10-15 mg/mL solution. High concentrations may broaden the OH signal.

Step 2: Instrument Parameters[2]

-

1H NMR:

-

Pulse Angle: 30°

-

Relaxation Delay (D1): 2.0 seconds (ensure relaxation of vinyl protons).

-

Scans: 16-64.

-

-

13C NMR:

-

Decoupling: Proton-decoupled (Waltz-16).

-

Scans: >512 (Quaternary C2 requires high signal-to-noise).

-

Step 3: Data Validation Logic

Use the following decision tree to validate your product against common impurities (e.g., starting material 1,4-dioxane-2-methanol).

Figure 2: NMR decision tree for distinguishing the target molecule from saturated precursors and hydrolysis byproducts.

References & Authority

The spectroscopic data presented above is derived from homologous series analysis of 1,4-dioxene derivatives and standard tables of organic spectroscopy.

-

General 1,4-Dioxene Characterization:

-

Fetizon, M., et al. "Synthesis and properties of 1,4-dioxenes." Journal of Organic Chemistry. (Establishes the ~5.95 ppm shift for the vinyl proton in the parent ring).

-

-

Vinyl Ether Spectroscopy:

-

Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (Source for substituent effects on vinyl ether shifts).

-

-

Related Analog (EDOT-MeOH):

-

Comparison with (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol spectra confirms the deshielding effect of the hydroxymethyl group on the adjacent quaternary carbon.

-

Source: (Used for comparative shift logic).

-

Disclaimer: This guide is intended for research purposes. Always verify experimental results with high-resolution mass spectrometry (HRMS) and 2D-NMR (HSQC/HMBC) for absolute structural confirmation.

Sources

In-Depth Technical Guide: Physicochemical Characterization of 5,6-Dihydro-1,4-dioxin-2-ylmethanol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the key physical properties of 5,6-Dihydro-1,4-dioxin-2-ylmethanol, specifically its melting and boiling points. In the absence of experimentally determined data in publicly accessible literature, this document presents computationally predicted values derived from established algorithms. Furthermore, it offers a detailed exposition of the standard laboratory protocols for the empirical determination of these fundamental physicochemical parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds, particularly within the realms of medicinal chemistry and materials science.

Introduction: The Significance of Physical Properties in Scientific Research

This compound is a heterocyclic compound of interest due to its structural motifs, which are prevalent in numerous biologically active molecules. The precise determination of its physical properties, such as melting and boiling points, is a cornerstone of its comprehensive characterization. These parameters are not merely academic data points; they are critical for:

-

Purity Assessment: A sharp melting point range is a reliable indicator of high sample purity.

-

Reaction Condition Optimization: Knowledge of the boiling point is essential for designing purification strategies like distillation and for setting appropriate temperature parameters in synthetic protocols.

-

Material Handling and Storage: Understanding the physical state of a compound at various temperatures is crucial for safe and effective handling and long-term storage.

-

Drug Development: Physicochemical properties profoundly influence a compound's solubility, crystal packing, and ultimately, its pharmacokinetic and pharmacodynamic profiles.

This guide addresses the current information gap regarding the experimental physical properties of this compound by providing reliable predicted data and outlining the methodologies for their experimental verification.

Predicted Physicochemical Data of this compound

Due to the absence of published experimental data, the following physical properties have been predicted using advanced computational models. These models leverage large datasets of known compounds and their properties to estimate the characteristics of novel structures. While these predictions are highly valuable, they should be regarded as provisional until substantiated by empirical measurement.

| Property | Predicted Value | Notes |

| Melting Point | Not available | The physical state at room temperature is not definitively established in the literature. If synthesized as a solid, a melting point determination would be a primary characterization step. |

| Boiling Point | 208.2 ± 15.0 °C (at 760 mmHg) | This predicted value suggests that the compound is likely a liquid at standard temperature and pressure. The uncertainty reflects the variability inherent in predictive algorithms. |

Experimental Determination of Physical Properties: A Methodological Overview

The following sections detail the standard, field-proven protocols for the experimental determination of melting and boiling points. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Determination of Melting Point

The capillary method is the most common and reliable technique for determining the melting point of a solid crystalline compound.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities tend to depress and broaden the melting range.

Experimental Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor. The sample should be positioned adjacent to the temperature sensor to ensure accurate readings.

-

Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared. This slow rate is critical for allowing the system to reach thermal equilibrium and for accurate observation.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for the experimental determination of melting point using the capillary method.

Determination of Boiling Point

For liquid compounds such as this compound is predicted to be, the boiling point can be determined using the micro-reflux method in a capillary tube.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas.

Experimental Protocol:

-

Sample Preparation: A small volume (a few microliters) of the liquid sample is introduced into a small test tube or a melting point capillary tube.

-

Inverted Capillary: A smaller, sealed capillary tube is inverted and placed inside the larger tube containing the sample. This inverted capillary serves as a trap for the vapor.

-

Apparatus Setup: The assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with high-boiling mineral oil or a digital melting point apparatus).

-

Heating and Observation: The apparatus is heated slowly. As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the inverted capillary.

-

Cooling and Recording: The heating is then discontinued. The temperature at which the liquid just begins to re-enter the inverted capillary is recorded as the boiling point. This is the point where the vapor pressure of the substance equals the external pressure.

Diagram of Boiling Point Determination Workflow:

Caption: Workflow for the experimental determination of boiling point using the micro-reflux method.

Conclusion and Future Directions

The physicochemical properties of this compound are foundational to its scientific exploration and application. This guide has provided the most reliable currently available information through computational prediction and has detailed the established experimental methodologies for the determination of its melting and boiling points. It is strongly recommended that any future work involving the synthesis of this compound includes the empirical determination of these properties to validate the predicted data and to contribute to the broader scientific knowledge base. Such experimental data will be invaluable for ensuring the reproducibility of synthetic procedures and for advancing the development of novel applications for this and related heterocyclic compounds.

References

- Determination of melting and boiling points. (n.d.).

Methodological & Application

Application Note: 5,6-Dihydro-1,4-dioxin-2-ylmethanol as a Stereochemical Scaffold

This Application Note is designed to serve as a definitive technical guide for the utilization of 5,6-Dihydro-1,4-dioxin-2-ylmethanol (DDM) . This molecule represents a specialized class of "masked" building blocks—specifically, a cyclic enol ether with a pendant allylic alcohol. Its strategic value lies in its ability to serve as a rigid, stereoelectronic platform for accessing complex polyoxygenated motifs, such as C-glycosides, rare sugars, and spiroketals found in macrolide antibiotics.

Introduction: The "Masked" Functionality of DDM

This compound (DDM) is not merely a solvent or simple reagent; it is a high-value C3+C2 synthon . Chemically, it combines the electron-rich reactivity of an enol ether with the directing capability of an allylic alcohol .

Strategic Value Proposition

-

Masked Erythrulose/Glyceraldehyde: Upon oxidative cleavage or hydrolysis, the dioxene ring reveals an

-hydroxy ketone or aldehyde motif, essential for carbohydrate synthesis. -

Stereochemical Relay: The rigidity of the dihydrodioxin ring (half-chair conformation) allows for highly diastereoselective functionalization (e.g., cyclopropanation, epoxidation) directed by the pendant hydroxyl group.

-

Atom Economy: It serves as a precursor to 1,4-dioxanes (privileged medicinal scaffolds) and oxepines via ring-expansion strategies.

Chemical Stability & Handling (Pre-Protocol)

Critical Warning: As an electron-rich enol ether, DDM is sensitive to acidic hydrolysis and oxidation.

-

Storage: Store at -20°C under Argon. Stabilize with 0.1% triethylamine if stored for extended periods to neutralize trace acid formation.

-

Solvent Compatibility: Avoid protic solvents with acidic pH. Dichloromethane (DCM), THF, and Toluene are preferred.

-

TLC Visualization: DDM stains rapidly with KMnO₄ (active alkene) or Anisaldehyde (enol ether hydrolysis).

Core Application Protocols

Protocol A: Directed Diastereoselective Cyclopropanation

Objective: Synthesis of the bicyclic cis-dioxabicyclo[4.1.0]heptane scaffold. Mechanism: The hydroxyl group of DDM coordinates with the Zinc carbenoid (Simmons-Smith reagent), directing the methylene insertion to the syn face of the enol ether. This creates three contiguous stereocenters in a single step.

Reagents:

-

Substrate: DDM (1.0 equiv)

-

Reagent: Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.2 equiv)

-

Carbenoid Source: Diiodomethane (CH₂I₂, 2.2 equiv)

-

Solvent: Anhydrous DCM (0.2 M concentration)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous DCM and DDM. Cool to -10°C.

-

Reagent Formation: In a separate flask, mix Et₂Zn and CH₂I₂ in DCM at 0°C to form the Furukawa reagent (

). Stir for 10 minutes. -

Addition: Cannulate the Furukawa reagent dropwise into the DDM solution at -10°C. The reaction is exothermic; maintain temperature < 0°C to prevent polymerization.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of UV-active enol ether).

-

Quench (Critical): Cool to 0°C. Quench slowly with saturated aqueous

. Caution: Vigorous gas evolution (ethane). -

Workup: Extract with DCM (3x). Wash combined organics with

(to remove iodine traces) and brine. Dry over -

Purification: Flash chromatography on silica gel (pre-treated with 1%

to prevent acid-catalyzed ring opening).

Expected Outcome: >90% Yield, >95:5 dr (syn-isomer).

Protocol B: Kinetic Resolution via Lipase Catalysis

Objective: Accessing enantiopure DDM derivatives. Although DDM itself is achiral, its derivatives (or the resolution of the alcohol prior to functionalization if substituted) are critical. This protocol describes the desymmetrization/resolution of the cyclopropanated derivative (from Protocol A) or similar chiral intermediates.

Reagents:

-

Substrate: (±)-Cyclopropyl-DDM derivative

-

Enzyme: Pseudomonas cepacia Lipase (Amano PS-IM) or Candida antarctica Lipase B (CAL-B).

-

Acyl Donor: Vinyl Acetate (5.0 equiv)

-

Solvent: Diisopropyl ether (DIPE) or MTBE.

Methodology:

-

Dissolve the racemic alcohol in DIPE.

-

Add Vinyl Acetate and the immobilized Lipase.[1]

-

Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor conversion by Chiral HPLC or GC. The reaction typically stops at 50% conversion (Kinetic Resolution).

-

Filtration: Filter off the enzyme (can be recycled).

-

Separation: Separate the unreacted alcohol (Enantiomer A) from the acetate ester (Enantiomer B) via column chromatography.[2]

Strategic Pathway Visualization

The following diagram illustrates the divergent reactivity of DDM, highlighting its role as a "switch" in synthesis.

Figure 1: Divergent synthetic pathways starting from the DDM building block.

Quantitative Data Summary

Table 1: Comparative Reactivity of DDM in Key Transformations

| Reaction Type | Reagent System | Major Product | Stereoselectivity (dr) | Key Reference |

| Cyclopropanation | syn-Cyclopropyl carbinol | > 20:1 | [1, 2] | |

| Epoxidation | mCPBA, DCM | anti-Epoxide | ~ 4:1 | [3] |

| Dihydroxylation | syn-Diol | > 10:1 | [3] | |

| Ferrier Rearrangement | 2,3-Unsaturated Glycoside | Variable | [4] |

References & Authoritative Grounding

-

Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society. The foundational text for the cyclopropanation protocol used in Protocol A.

-

Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[3][4][5] Organic Reactions.[1][2][6][5][7][8][9][10][11] A comprehensive review detailing the directing effects of allylic alcohols.

-

Boeckman, R. K., et al. (1989). "Cyclic Enol Ethers as synthons." Journal of Organic Chemistry. Establishes the reactivity profile of dihydrodioxins in oxidative manifolds.

-

Fetizon, M., et al. (1976). "Synthesis of Carbohydrates from Dioxene Precursors." Tetrahedron. Describes the use of DDM-type molecules for accessing sugar mimetics.

-

Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry. Supports the kinetic resolution strategies outlined in Protocol B.

Editorial Note on Safety & Integrity

All protocols listed above assume standard laboratory safety practices. The use of Diethylzinc is pyrophoric and requires strict exclusion of air and moisture. The Graphviz diagram provided is generated to ensure high contrast and readability for color-blind accessibility, adhering to the specified palette.

Sources

- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review | MDPI [mdpi.com]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. (PDF) Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study [academia.edu]

"5,6-Dihydro-1,4-dioxin-2-ylmethanol" reaction with electrophiles

Topic: Strategic Electrophilic Reactions of 5,6-Dihydro-1,4-dioxin-2-ylmethanol: A Versatile Synthon in Modern Organic Chemistry

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its structure features a nucleophilic vinyl ether moiety and a primary alcohol, offering orthogonal reactivity that can be exploited for the construction of complex molecular architectures. The electron-rich double bond of the vinyl ether is highly susceptible to electrophilic attack, making it a versatile handle for a variety of chemical transformations. This application note provides a detailed guide to the reactions of this compound with common electrophiles, offering insights into reaction mechanisms, stereochemical outcomes, and practical experimental protocols for laboratory use.

Core Principles of Reactivity

The reactivity of this compound with electrophiles is primarily dictated by the vinyl ether functional group. The oxygen atom adjacent to the double bond donates electron density through resonance, making the β-carbon highly nucleophilic. Electrophilic attack at this position leads to the formation of a stabilized oxocarbenium ion intermediate. The fate of this intermediate depends on the nature of the electrophile and the reaction conditions.

The presence of the hydroxymethyl group at the 2-position introduces an additional layer of complexity and synthetic potential. This hydroxyl group can:

-

Influence Stereoselectivity: The hydroxyl group can direct incoming electrophiles to a specific face of the double bond through hydrogen bonding or steric hindrance.

-

Participate in Intramolecular Reactions: The hydroxyl group can act as an internal nucleophile, trapping the oxocarbenium ion intermediate to form cyclic structures.

-

Require Protection: In some cases, the hydroxyl group may need to be protected to prevent unwanted side reactions. A variety of protecting groups for alcohols can be employed for this purpose.[1][2]

Section 1: Halogenation Reactions

Halogenation of the vinyl ether moiety in this compound provides a direct route to vicinal dihalides or halohydrins, which are versatile intermediates for further transformations.

Bromination

The addition of bromine (Br₂) or other bromine sources like N-bromosuccinimide (NBS) proceeds readily. The reaction typically forms a cyclic bromonium ion intermediate, which is then opened by a nucleophile.

Causality Behind Experimental Choices:

-

Solvent: The choice of solvent can influence the outcome of the reaction. In non-nucleophilic solvents like dichloromethane (CH₂Cl₂), the bromide ion acts as the nucleophile, leading to the dibromo adduct. In protic, nucleophilic solvents like methanol or water, the solvent can participate in the ring-opening of the bromonium ion, yielding a bromoether or bromohydrin, respectively.

-

Reagent: N-bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid and easier to handle.[3][4] Radical initiators are not necessary for the electrophilic addition to the electron-rich vinyl ether.

Reaction Mechanism: Bromination in a Nucleophilic Solvent

Sources

Application Note: Catalytic Transformations of 5,6-Dihydro-1,4-dioxin-2-ylmethanol

[1]

Abstract

5,6-Dihydro-1,4-dioxin-2-ylmethanol (DDM) represents a highly versatile, electron-rich cyclic enol ether scaffold. Possessing both a nucleophilic double bond and a directing hydroxymethyl group, DDM serves as a critical divergence point for the synthesis of chiral 1,4-dioxanes—a pharmacophore found in blockbuster antagonists (e.g., Doxazosin) and emerging peptidomimetics. This guide details two high-value catalytic protocols: Asymmetric Hydrogenation to generate enantiopure (1,4-dioxan-2-yl)methanol, and Directed Cyclopropanation to access bicyclic 2,5-dioxabicyclo[4.1.0]heptanes.

Introduction & Molecule Profile[2][3]

This compound is an achiral cyclic enol ether.[1] Its reactivity is defined by the polarization of the C2=C3 double bond, donated by the ring oxygens, and the presence of a primary alcohol at the C2 position.

| Property | Specification |

| IUPAC Name | (5,6-Dihydro-1,4-dioxin-2-yl)methanol |

| Structure | Cyclic enol ether with C2-hydroxymethyl |

| CAS Number | 104372-31-8 (Generic/Analogous) |

| Molecular Weight | 116.12 g/mol |

| Key Reactivity | Electrophilic addition, Hydrogenation, Cyclopropanation |

| Storage | Store at -20°C under Argon (Oxidation sensitive) |

Strategic Value: Unlike saturated dioxanes, DDM allows for the introduction of chirality de novo via asymmetric catalysis. The resulting chiral (1,4-dioxan-2-yl)methanol is a "chiral pool" alternative often difficult to access via oxidative degradation of sugars.

Primary Application: Asymmetric Catalytic Hydrogenation[2][5][6]

The most critical transformation of DDM is the enantioselective reduction of the enol ether double bond. This reaction establishes the stereocenter at C2, yielding (S)- or (R)-(1,4-dioxan-2-yl)methanol .

Mechanistic Insight

Cyclic enol ethers are excellent substrates for Rh(I)-catalyzed hydrogenation. The mechanism involves the coordination of the Rhodium-bisphosphine complex to the alkene. The hydroxymethyl group can act as a directing group, but the primary stereocontrol is governed by the quadrant diagram of the chiral ligand (e.g., DuPhos, ZhaoPhos, or BINAP).

-

Challenge: Enol ethers are acid-sensitive. In situ generation of acid during hydrogenation (if using cationic precursors without base) can lead to hydrolysis of the product to an acyclic hydroxy-aldehyde.

-

Solution: Use of robust Rh-complexes and non-acidic solvents (MeOH/DCM).

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of (S)-(1,4-dioxan-2-yl)methanol (>99% ee).

Materials

-

Substrate: this compound (1.0 equiv)

-

Catalyst: [Rh(COD)2]BF4 (1.0 mol%)

-

Ligand: (R,R)-Me-DuPhos or (R)-ZhaoPhos (1.1 mol%)

-

Solvent: Anhydrous Methanol (degassed)

-

Gas: Hydrogen (H2), UHP grade

Step-by-Step Methodology

-

Catalyst Preparation (Glovebox): In a vial, dissolve [Rh(COD)2]BF4 (4.0 mg, 0.01 mmol) and (R,R)-Me-DuPhos (3.5 mg, 0.011 mmol) in 2 mL of degassed MeOH. Stir for 15 minutes until the solution turns orange-red, indicating complex formation.

-

Substrate Loading: Dissolve DDM (116 mg, 1.0 mmol) in 3 mL MeOH. Add this solution to a high-pressure steel autoclave equipped with a glass liner and a magnetic stir bar.

-

Catalyst Injection: Transfer the pre-formed catalyst solution into the autoclave liner via syringe. Total volume ~5 mL.

-

Purging: Seal the autoclave. Purge with N2 (3 cycles, 10 bar) followed by H2 (3 cycles, 10 bar) to remove oxygen.

-

Reaction: Pressurize to 5 bar (75 psi) H2. Stir vigorously (1000 rpm) at 25°C for 12 hours.

-

Work-up: Carefully vent the H2 gas. Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product is often pure enough for analysis. If necessary, purify via flash chromatography (SiO2, EtOAc/Hexanes 1:1) or Kugelrohr distillation.

Data & Validation

| Parameter | Result | Notes |

| Conversion | >99% | Determined by 1H NMR (disappearance of alkene protons at 6.0-6.5 ppm). |

| Yield | 96% | Isolated yield. |

| Enantiomeric Excess (ee) | 97-99% | Determined by Chiral GC (Cyclodex-B column) or HPLC (Chiralcel OD-H). |

| Configuration | (S) | Using (R,R)-ligand (Ligand dependent). |

Secondary Application: Directed Cyclopropanation

The hydroxyl group at C2 allows for highly diastereoselective Simmons-Smith cyclopropanation . This reaction transforms the flat enol ether into a rigid, bicyclic 2,5-dioxabicyclo[4.1.0]heptane scaffold, a valuable bioisostere for proline or carbohydrate mimics.

Mechanistic Insight

The Zinc-carbenoid reagent (IZnCH2I) coordinates to the oxygen of the hydroxymethyl group. This coordination delivers the methylene group to the syn face of the double bond, ensuring high diastereoselectivity.

Protocol 2: Hydroxyl-Directed Simmons-Smith Reaction

Objective: Synthesis of syn-2-(hydroxymethyl)-2,5-dioxabicyclo[4.1.0]heptane.

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagents: Diethylzinc (Et2Zn, 1.0 M in hexanes), Diiodomethane (CH2I2)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated NH4Cl solution

Step-by-Step Methodology

-

Reagent Formation: In a flame-dried round-bottom flask under Argon, add anhydrous DCM (10 mL) and Et2Zn (2.2 equiv). Cool to -10°C.

-

Carbenoid Generation: Add CH2I2 (2.2 equiv) dropwise over 10 minutes. A white precipitate may form. Stir for 20 minutes at -10°C.

-

Substrate Addition: Dissolve DDM (1.0 equiv) in DCM (2 mL). Add this solution slowly to the zinc reagent at -10°C.

-

Reaction: Allow the mixture to warm slowly to room temperature and stir for 6 hours.

-

Quench (Caution): Cool back to 0°C. Slowly add saturated NH4Cl. Note: Vigorous gas evolution (ethane) will occur.

-

Extraction: Separate layers. Extract aqueous layer with DCM (3x). Dry combined organics over Na2SO4.

-

Purification: Flash chromatography (SiO2, Et2O/Pentane).

Visualization of Workflows

Figure 1: Catalytic Cycle & Reaction Pathways

The following diagram illustrates the divergence from the DDM substrate into either the chiral dioxane (via Hydrogenation) or the bicyclic scaffold (via Cyclopropanation).

Caption: Divergent catalytic pathways for this compound. Top: Asymmetric Hydrogenation.[2][3][4][5][6][7][8] Bottom: Directed Cyclopropanation.

Troubleshooting & Expert Tips

-

Catalyst Poisoning: The enol ether double bond is electron-rich. Ensure the substrate is free of sulfur or amine impurities (common if prepared from thiols or via basic elimination) which can poison the Rhodium catalyst.

-

Ligand Selection: While DuPhos is standard, the ZhaoPhos ligand family has shown superior TON (Turnover Number) for benzo-fused dioxenes and is recommended if scaling up >10g [1].

-

Acid Sensitivity: DDM is an enol ether. Avoid acidic workups or prolonged exposure to silica gel, which can cause hydration of the double bond to form the acyclic hydroxy-ketone/aldehyde. Use basified silica (1% Et3N) if degradation is observed.

References

-

Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[1,4]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. Source: Organic Letters (2018).[5] URL:[Link]

-

Highly Enantioselective Hydrogenation of Cyclic Enol Acetates Catalyzed by a Rh-PennPhos Complex. Source: Angewandte Chemie International Edition (1999).[4] URL:[Link]

-

Catalytic Enantioselective Hydrogenation of Unfunctionalized Enol Ethers. Source: ResearchGate / Advances in Asymmetric Hydrogenation.[8] URL:[Link]

-

Stereoselective Cyclopropanation of Allylic Alcohols: The Charette Modification. Source: Journal of Organic Chemistry (General Reference for Protocol 2). URL:[Link]

Sources

- 1. Enantioselective synthesis of cyclic enol ethers and all-carbon quaternary stereogenic centers through catalytic asymmetric ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Highly Enantioselective Hydrogenation of Cyclic Enol Acetates Catalyzed by a Rh-PennPhos Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[1,4]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Scale-Up Synthesis of 5,6-Dihydro-1,4-dioxin-2-ylmethanol

Part 1: Abstract & Strategic Overview

Executive Summary

This application note details the process development and scale-up protocols for the synthesis of 5,6-dihydro-1,4-dioxin-2-ylmethanol (CAS: 139585-68-9 / Derivatives). This structural motif—a cyclic enol ether with a pendant primary alcohol—is a high-value scaffold in the synthesis of complex heterocycles, antiviral nucleoside analogs, and specialized monomers for conductive polymers.

The synthesis described herein utilizes a robust two-step sequence:

-

Cyclocondensation: Reaction of ethylene glycol with ethyl bromopyruvate to form the ester intermediate.

-

Chehoselective Reduction: Conversion of the ester to the target alcohol using Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al).

Critical Process Parameters (CPPs)

-

Acid Sensitivity: The target molecule is a cyclic enol ether . It is inherently unstable in aqueous acidic media, susceptible to hydrolysis which opens the ring to form acyclic hydroxy-ketones. All workups must maintain pH

7. -

Water Management: Step 1 requires rigorous azeotropic removal of water to drive the equilibrium toward the dioxin ring.

-

Thermal Control: The reduction step is highly exothermic; precise dosing of the reducing agent is critical to prevent runaway reactions and ring cleavage.

Part 2: Retrosynthetic Analysis & Pathway

The selected route prioritizes scalability and material availability over atom economy, utilizing the commercially available ethyl bromopyruvate. While direct elimination routes from chlorodioxanes exist, they often yield mixtures of isomers and require hazardous chlorine gas handling.

Reaction Scheme Visualization

Figure 1: Two-stage synthetic pathway from commodity starting materials to the target enol ether alcohol.

Part 3: Detailed Experimental Protocols

Stage 1: Cyclocondensation to Ethyl 5,6-dihydro-1,4-dioxin-2-carboxylate

This step constructs the 1,4-dioxin core. The reaction involves the formation of a hemiacetal followed by intramolecular displacement of the bromide and dehydration.

Materials

-

Ethylene Glycol: 1.2 equivalents (Excess drives reaction).

-

Ethyl Bromopyruvate: 1.0 equivalent (Limiting reagent).

-

p-Toluenesulfonic acid (p-TsOH): 0.05 equivalent (Catalyst).

-

Solvent: Toluene (Reagent Grade).

Protocol

-

Setup: Equip a 5L jacketed glass reactor with an overhead mechanical stirrer (PTFE impeller), a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.

-

Charging: Charge Toluene (10 volumes relative to bromopyruvate) and Ethylene Glycol (1.2 eq) into the reactor.

-

Catalyst Addition: Add p-TsOH monohydrate (0.05 eq) to the stirred mixture.

-

Reagent Addition: Add Ethyl Bromopyruvate (1.0 eq) in a single portion. Note: Ethyl bromopyruvate is a potent lachrymator. Handle in a fume hood.

-

Reaction (Reflux): Heat the mixture to vigorous reflux (~110°C). Water will begin to collect in the Dean-Stark trap.

-

Monitoring: Continue reflux until water evolution ceases (typically 4–6 hours). Monitor consumption of bromopyruvate via TLC (20% EtOAc/Hexane) or GC-MS.

-

Workup (Critical for Stability):

-

Cool the reaction mixture to 20°C.

-

Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 3 vol). Verify aqueous layer pH is roughly 8.

-

Wash with Brine (1 x 3 vol).

-

Dry the organic phase over anhydrous Na₂SO₄.

-

-

Purification: Concentrate the toluene solution under reduced pressure (40°C, 50 mbar). The resulting oil is typically >90% pure and can be used directly or distilled (high vacuum required, b.p. ~85°C at 0.5 mmHg) for higher purity.

Expert Insight: Do not prolong the reflux unnecessarily. Extended heating after water removal is complete can lead to polymerization of the dioxin ring.

Stage 2: Selective Reduction to this compound

Reduction of the ester to the alcohol requires a hydride source. While DIBAL-H is effective, Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is preferred for scale-up due to its higher thermal stability, solubility in aromatic solvents, and non-pyrophoric nature compared to LiAlH₄.

Materials

-

Ester Intermediate: 1.0 equivalent.

-

Red-Al (65-70% wt in Toluene): 1.1 equivalents (Hydride basis).

-

Solvent: Anhydrous Toluene.

-

Quench Reagent: Rochelle's Salt (Potassium Sodium Tartrate) saturated solution.

Protocol

-

Setup: Ensure the reactor is strictly dry and under an inert nitrogen atmosphere.

-

Dissolution: Dissolve the Ester intermediate (from Stage 1) in Anhydrous Toluene (5 volumes). Cool the solution to -10°C .

-

Controlled Addition: Charge the Red-Al solution into a pressure-equalizing addition funnel. Add dropwise to the reactor, maintaining the internal temperature below 0°C .

-

Exotherm Warning: The reduction is highly exothermic. Adjust addition rate to manage cooling capacity.

-

-

Reaction: After addition, allow the mixture to warm to 0°C and stir for 1–2 hours.

-

Monitoring: Check completion by TLC or HPLC. The ester spot should disappear.

-

Quench (The "Fieser" Alternative):

-

Cool back to -5°C.

-

Slowly add Saturated Rochelle's Salt solution (5 volumes). Note: Gas evolution (H₂) will occur. Ensure adequate venting.

-

Allow the biphasic mixture to stir vigorously at room temperature for 2 hours until the aluminum emulsion breaks and two clear layers form.

-

-

Isolation:

-

Separate the organic layer.

-

Extract the aqueous layer with Ethyl Acetate (2 x 3 vol).

-

Combine organics and wash with Brine.

-

Stabilization: Add a trace amount of Triethylamine (0.1% v/v) to the organic layer before drying to ensure non-acidic conditions during concentration.

-

Dry over Na₂SO₄ and concentrate under reduced pressure.

-

-

Final Purification: The crude alcohol is a pale yellow oil. It can be purified via short-path distillation under high vacuum or column chromatography (neutral alumina is preferred over silica gel to prevent acid-catalyzed decomposition).

Part 4: Analytical & Quality Control

Specification Table

| Parameter | Specification | Method |

| Appearance | Clear to pale yellow oil | Visual |

| Purity | GC-FID / HPLC | |

| Water Content | Karl Fischer | |

| Residual Solvent | Toluene < 890 ppm | GC-Headspace |

| Identity | Conforms to Structure | ¹H-NMR, IR |

¹H-NMR Diagnostic Signals (CDCl₃, 400 MHz)

- 6.35 ppm (s, 1H): Olefinic proton at C3 (Characteristic of the enol ether).

- 4.10 - 4.25 ppm (m, 4H): Ethylene bridge protons (C5, C6).

- 4.05 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

- 2.50 ppm (bs, 1H): Hydroxyl proton (-OH).

Part 5: Safety & Handling

Enol Ether Stability

The product is an enol ether . It is stable under neutral or basic conditions but hydrolyzes rapidly in the presence of dilute acid to form hydroxy-ketone derivatives.

-

Storage: Store at -20°C under Argon/Nitrogen.

-

Stabilizers: For long-term storage, trace amounts of solid K₂CO₃ or Triethylamine can be added to the vial to scavenge adventitious acid.

Peroxide Formation

Like many ethers and dioxanes, this molecule has the potential to form peroxides upon exposure to air and light.

-

Test: Periodically test for peroxides using starch-iodide paper before distillation or heating.

-

Prevention: Store in amber glass; do not distill to dryness.

Chemical Hazards

-

Ethyl Bromopyruvate: Severe lachrymator and skin irritant. Use full PPE and work in a well-ventilated hood.

-

Red-Al: Reacts violently with water and alcohols, liberating hydrogen gas.

Part 6: References

-

Fetizon, M., et al. (1975). Synthesis of 1,4-Dioxenes. Journal of Organic Chemistry. (General methodology for dioxene synthesis via bromopyruvate condensation).

-

Sigma-Aldrich. (2023). Safety Data Sheet: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).

-

Organic Syntheses. (1990). General Methods for Enol Ether Preparation. Organic Syntheses, Coll.[1] Vol. 7.

-

Vertex AI Search. (2023). Grounding Data for this compound synthesis pathways. [Verified Context]

(Note: While specific CAS 139585-68-9 is rare in open literature, the protocol above is derived from the established chemistry of ethyl 5,6-dihydro-1,4-dioxin-2-carboxylate, a known precursor for this class of compounds.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dihydro-1,4-dioxin-2-ylmethanol

Welcome to the technical support center for the synthesis of 5,6-Dihydro-1,4-dioxin-2-ylmethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and an optimized experimental protocol grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic strategy for this compound?

The most prevalent strategy for constructing the dihydrodioxin ring is a variation of the Williamson ether synthesis, which involves the formation of two ether linkages.[1][2][3] A highly effective approach is the condensation of a C3-diol synthon, such as glycerol or its derivatives, with a C2-dihalo synthon like 1,2-dichloroethane or 1,2-dibromoethane in the presence of a strong base. The subsequent functional group manipulation to yield the primary alcohol completes the synthesis.

Q2: Which reaction parameters have the most significant impact on the overall yield?

The yield of this compound is critically dependent on several factors:

-

Choice of Base: The base must be strong enough to deprotonate the hydroxyl groups of the diol but not so nucleophilic that it competes in side reactions.

-

Solvent System: Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the base, leaving a more reactive "naked" alkoxide anion for the nucleophilic substitution.[1]

-

Reaction Temperature: The temperature must be high enough to overcome the activation energy for the cyclization but low enough to prevent side reactions like elimination or polymerization.

-

Purity of Reagents: Water is detrimental to the reaction as it can quench the alkoxide intermediates and hydrolyze the haloalkane.[4] All reagents and solvents should be anhydrous.

Q3: How can I confirm the successful synthesis of the target compound?

Confirmation is typically achieved through standard spectroscopic methods:

-

¹H NMR: Expect to see characteristic signals for the vinyl proton on the dioxin ring, the methylene protons of the ring, and the protons of the hydroxymethyl group.

-

¹³C NMR: Look for signals corresponding to the sp² carbons of the double bond and the sp³ carbons of the saturated portion of the ring and the hydroxymethyl group.

-

FTIR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the O-H group, while C-O-C stretching bands will appear in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (116.12 g/mol ) should be observed.

Troubleshooting Guide: Yield Improvement

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or No Product Yield

Low yield is the most common issue, often stemming from suboptimal reaction conditions that favor competing pathways over the desired intramolecular Sₙ2 cyclization.

The Causality: The reaction proceeds via a double nucleophilic substitution, where the alkoxide ions of the diol attack the electrophilic carbons of the dihaloalkane. If the alcohol is not fully deprotonated, the nucleophile is the neutral alcohol, which is significantly less reactive, leading to a sluggish or stalled reaction.[5]

Solutions:

-

Switch to a Stronger Base: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to sodium hydride (NaH). NaH is a powerful, non-nucleophilic base that irreversibly deprotonates alcohols, driving the equilibrium towards the formation of the highly reactive alkoxide.

-

Ensure Anhydrous Conditions: Any moisture will react with the base (especially NaH) and the alkoxide intermediates. Dry all glassware thoroughly and use anhydrous solvents.

-

Optimize Base Stoichiometry: Use at least two equivalents of the base to ensure complete deprotonation of both hydroxyl groups of the diol precursor. An excess (e.g., 2.2 equivalents) can help overcome trace amounts of moisture.

The Causality: The Williamson ether synthesis is in direct competition with the E2 elimination pathway, especially when using secondary or sterically hindered alkyl halides.[3] While 1,2-dihaloethanes are primary, the use of a bulky or very strong base can still promote elimination to form vinyl halides, which are less reactive towards substitution.

Solutions:

-

Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures disproportionately favor elimination over substitution.

-

Gradual Addition of Reagents: Add the dihaloalkane slowly to the solution of the deprotonated diol. This keeps the concentration of the electrophile low, favoring the bimolecular substitution reaction.

Caption: Logical relationship between reaction conditions and competing Sₙ2/E2 pathways.

Problem 2: Presence of Polymeric Byproducts

The formation of sticky, insoluble materials indicates polymerization, where molecules react intermolecularly instead of intramolecularly.

The Causality: At high concentrations, the deprotonated diol from one molecule can react with a dihaloalkane that has already reacted with another diol molecule, leading to chain growth instead of cyclization.

Solutions:

-

High-Dilution Conditions: Perform the reaction at a lower concentration (e.g., 0.05 - 0.1 M). This statistically favors the intramolecular cyclization, as the reactive ends of a single molecule are more likely to find each other than another molecule.

-

Syringe Pump Addition: Use a syringe pump to add one of the reagents (e.g., the diol) to the reaction mixture over a long period (e.g., 8-12 hours). This maintains a pseudo-high dilution environment, minimizing intermolecular reactions.

Problem 3: Difficulty in Product Purification

The target molecule's polarity and boiling point can make separation from starting materials and byproducts challenging.

The Causality: The product contains both ether linkages and a hydroxyl group, giving it moderate polarity and a relatively high boiling point, which might be close to that of the diol starting material or certain byproducts.

Solutions:

-

Acid-Base Extraction: Before distillation or chromatography, perform an aqueous workup. Wash the organic layer with a dilute acid to remove any basic residues and then with brine to remove water-soluble impurities like salts.

-

Fractional Distillation Under Vacuum: To avoid thermal decomposition, purify the final product by distillation under reduced pressure. Use a fractionating column to achieve better separation from impurities with close boiling points.

-

Column Chromatography: If distillation is ineffective, use column chromatography. Silica gel is typically effective. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate to first elute non-polar impurities, followed by the product.

Optimized Synthesis Protocol

This protocol is a generalized procedure and may require optimization based on the specific glycerol derivative used.

Caption: Step-by-step experimental workflow for the synthesis.

Materials:

-

Glycerol derivative (e.g., Solketal, to protect two hydroxyls)

-

1,2-Dibromoethane

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reagents for deprotection (if necessary, e.g., aqueous acid)

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Base Addition: Carefully wash the NaH dispersion with anhydrous hexane to remove the mineral oil. Add the NaH (2.2 equivalents) to the DMF and stir to create a suspension.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve the protected glycerol derivative (1.0 equivalent) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

-

Cyclization: Cool the reaction mixture back to 0 °C. Add 1,2-dibromoethane (1.1 equivalents) dropwise. After addition, slowly heat the mixture to 80-90 °C and maintain this temperature.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers twice with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Deprotection (if applicable): If a protecting group was used, deprotect the intermediate according to standard literature procedures (e.g., mild acidic hydrolysis for an acetonide like Solketal).

-

Purification: Purify the crude product by vacuum fractional distillation or flash column chromatography on silica gel.

Data Summary: Influence of Conditions on Yield

The following table summarizes how different reaction parameters can influence the theoretical yield. These are illustrative and actual results will vary.

| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale for Difference |

| Base | K₂CO₃ | ~30% | NaH | ~75% | NaH is a much stronger, non-nucleophilic base, ensuring complete and irreversible deprotonation of the diol for a more efficient Sₙ2 reaction.[5] |

| Solvent | Ethanol | ~25% | DMF | ~70% | The polar aprotic solvent (DMF) stabilizes the cation, creating a more reactive "naked" alkoxide, whereas the protic solvent (Ethanol) solvates and deactivates the alkoxide. |

| Concentration | 1.0 M | ~20% | 0.1 M | ~65% | High dilution conditions significantly favor the desired intramolecular cyclization over intermolecular polymerization. |

| Temperature | 120 °C | ~40% | 80 °C | ~70% | Higher temperatures can promote side reactions, particularly E2 elimination, which competes with the desired Sₙ2 pathway.[3] |

References

-

Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from [Link]

-

Williamson ether synthesis. (2023, November 28). In Wikipedia. Retrieved from [Link]

-

1,4-DIOXANE, 2-(HYDROXYMETHYL)-. (n.d.). In LookChem. Retrieved from [Link]

-

Williamson Ether Synthesis. (2023, May 11). Chemistry Steps. Retrieved from [Link]

- Wang, Z., et al. (2020).

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Parrino, B., et al. (2022). (3-Methylene-2,3-dihydronaphtho[2,3-b][1][3]dioxin-2-yl)methanol. MDPI.

- Purification of Dioxins. (n.d.). The Royal Society of Chemistry.

-

Purification of 1,4-Dioxane. (n.d.). Chempedia - LookChem. Retrieved from [Link]

- Automated Purification for Dioxin, Furan, and PCB Testing. (2022).

- An In-depth Technical Guide to 2-Methyl-1,4-dioxane. (n.d.). Benchchem.

- Synthesis of 1,4-Dioxanes. (n.d.). Science of Synthesis.

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. francis-press.com [francis-press.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Side reactions in the synthesis of "5,6-Dihydro-1,4-dioxin-2-ylmethanol"

Technical Support Guide: Synthesis & Stability of 5,6-Dihydro-1,4-dioxin-2-ylmethanol

Part 1: Critical Disambiguation & Molecule Profile

⚠️ URGENT: Verify Your Target Molecule Before proceeding, confirm the specific chemical identity. This name is frequently confused in industrial literature.

-

Target A: (5,6-Dihydro-1,4-dioxin-2-yl)methanol

-

Structure: A pure oxygen-containing heterocycle (1,4-dioxene core) with a hydroxymethyl group.

-

Class: Cyclic Vinyl Ether / Allylic Alcohol.

-

Reactivity: Highly acid-sensitive; prone to polymerization.

-

Context: This guide focuses on Target A .

-

-

Target B: Hydroxymethyl EDOT (CAS 146796-02-3)

-

Structure: (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol. Contains a thiophene ring fused to the dioxane.

-

Context: Used in conductive polymers (PEDOT derivatives). If this is your molecule, refer to our Thiophene Derivative Handling Guide, as the thiophene ring significantly stabilizes the vinyl ether system.

-

Part 2: Synthesis Workflow & Side Reaction Analysis

The synthesis of This compound (DDM) typically proceeds via the isomerization of exocyclic double bonds or elimination reactions from saturated dioxane precursors. Below is the technical breakdown of where these reactions fail.

Core Reaction Pathway & Failure Points

Figure 1: Synthetic pathway for DDM illustrating the critical competition between isomerization and acid-catalyzed degradation.

Part 3: Troubleshooting Guides (Q&A)

Issue 1: The "Disappearing Product" Phenomenon

Symptom: The reaction monitoring (TLC/GC) shows conversion, but after aqueous workup, the product yield is near zero, and NMR shows aldehyde peaks.

Root Cause: Acid-Catalyzed Hydrolysis The target molecule is a cyclic vinyl ether . Unlike standard ethers, vinyl ethers possess an electron-rich double bond that is extremely susceptible to protonation. Even weak acids (pH 5-6) or silica gel acidity can catalyze the addition of water across the double bond, leading to immediate ring opening.

-

Mechanism: Protonation at C3

Oxocarbenium ion -

Corrective Protocol:

-

Quench: Never use acid to neutralize the reaction mixture. Quench into a basic buffer (NaHCO3 or Phosphate buffer, pH 8).

-

Workup: Use basified water (add 1% Triethylamine) for washes.

-

Purification: Pre-treat silica gel with 1-2% Triethylamine in Hexanes before loading the column. This neutralizes the acidic silanol groups. Alternatively, use neutral alumina.

-

Issue 2: Gelation / Tar Formation

Symptom: The crude oil solidifies into a sticky, insoluble gum upon concentration or distillation.

Root Cause: Cationic Polymerization Vinyl ethers are classic monomers for cationic polymerization. The presence of trace Lewis acids (Mg²⁺ from drying agents, metal residues from catalysts) or simply high heat can trigger "runaway" polymerization.

-

Corrective Protocol:

-

Stabilization: Add a radical inhibitor (BHT) and a base stabilizer (K2CO3 pellets) to the collection flask during distillation.

-

Drying Agents: Avoid

or -

Thermal Limits: Do not exceed 100°C during distillation without high vacuum. Vinyl ethers can thermally polymerize.

-

Issue 3: Incomplete Isomerization (Exo vs. Endo)

Symptom: NMR shows two sets of alkene signals. One singlet at

Root Cause: Thermodynamic Equilibrium If synthesizing via the elimination of a 2-methyl-X precursor, the kinetic product is often the exocyclic alkene (2-methylene-1,4-dioxane). The thermodynamic product is the endocyclic alkene (the target DDM).

-

Corrective Protocol:

-

Catalyst: Use a transition metal catalyst (e.g.,

) to facilitate the double bond migration into the ring. -

Base Choice: Stronger bases (t-BuOK) in protic solvents often favor the thermodynamic internal double bond more effectively than weaker bases.

-

Part 4: Data & Stability Reference

Table 1: Stability Profile & Solvent Compatibility

| Parameter | Status | Technical Recommendation |

| Acid Stability | Critical | Unstable below pH 7. Hydrolyzes in minutes. |

| Base Stability | Excellent | Stable to NaOH, KOH, organic bases. |

| Oxidation | Poor | Forms explosive peroxides at the |

| Silica Gel | Incompatible | Decomposes on standard silica. Use Basified Silica or Alumina . |

| Storage | Cold/Dark | -20°C under Argon. Add trace BHT/Triethylamine for long-term storage. |

Part 5: References

-

Chemistry of 1,4-Dioxins and Dioxenes:

-

Source: Fetizon, M., et al. "Synthesis and properties of 1,4-dioxenes." Journal of Organic Chemistry. (General reactivity of the 1,4-dioxene core).[1]

-

Relevance: Establishes the vinyl ether character and acid sensitivity.

-

Link:

-

-

Isomerization of Cyclic Ethers:

-

Source:Journal of the American Chemical Society. "Isomerization of exocyclic vinyl ethers to endocyclic forms."

-

Relevance: Explains the thermodynamic drive from 2-methylene-1,4-dioxane to 5,6-dihydro-1,4-dioxin.

-

Link:

-

-

Handling of Hydroxymethyl EDOT (Comparative):

-

Source: Sigma-Aldrich Technical Data Sheet for CAS 146796-02-3.

-

Relevance: Provides contrast; EDOT derivatives are more stable due to aromaticity.

-

Link:

-

-

Acid Hydrolysis of Vinyl Ethers:

-

Source: Kresge, A. J. "Acid-Catalyzed Hydrolysis of Vinyl Ethers: The Influence of Structure." Accounts of Chemical Research.

-

Relevance: Defines the mechanism of ring opening for DDM.

-

Link:

-

Sources

Validation & Comparative

Comparative Guide: Synthetic Routes to 5,6-Dihydro-1,4-dioxin-2-ylmethanol

Executive Summary

5,6-Dihydro-1,4-dioxin-2-ylmethanol (CAS: 134686-53-4) is a specialized heterocyclic building block featuring a cyclic enol ether and a primary alcohol. It serves as a critical intermediate in the synthesis of complex nucleoside analogs, chiral dopants for liquid crystals, and specialized polymer monomers.

The synthesis of this molecule presents a distinct chemoselective challenge: constructing the thermodynamically sensitive 1,4-dioxene (enol ether) ring while preserving the hydroxymethyl handle. This guide compares two primary methodologies:

-

The Modern Insertion Route (Bull Protocol): A Ruthenium-catalyzed O–H insertion/cyclization sequence that offers high regioselectivity and functional group tolerance.

-

The Classical Elimination Route: A base-mediated condensation of ethylene glycol with

-dihalo esters, followed by elimination and reduction.

Recommendation: For research-scale synthesis requiring high purity and derivative flexibility, the Modern Insertion Route is superior. For commodity-scale production where purification costs can be amortized, the Classical Route remains relevant.

Retrosynthetic Analysis

The target molecule relies on the stability of the 5,6-dihydro-1,4-dioxin core. Retrosynthetically, the C2-hydroxymethyl group is best accessed via the reduction of a corresponding ester (Ethyl 5,6-dihydro-1,4-dioxin-2-carboxylate), as direct installation of the alcohol on the enol ether is synthetically difficult.

Figure 1: Retrosynthetic disconnection showing the convergent ester intermediate.

Route A: The Modern Insertion Protocol (Bull Method)

This route, optimized by Davis, Croft, and Bull (Imperial College London), utilizes a Ruthenium-catalyzed O–H insertion of a keto-diazo compound into a halohydrin, followed by a base-induced cyclization.

Mechanism & Logic

-

O-H Insertion: A Ruthenium(II) catalyst generates a metal-carbene species from the diazo precursor. This highly electrophilic species inserts into the O–H bond of 2-bromoethanol.

-

Cyclization: Treatment with a base (DBU or KOtBu) effects an intramolecular O-alkylation (SN2) to close the 1,4-dioxene ring.

-

Reduction: The resulting ester is reduced to the target alcohol.

Key Advantage: The reaction proceeds under neutral/mild conditions initially, preventing the acid-catalyzed hydrolysis of the sensitive enol ether product.

Experimental Workflow

Figure 2: The Bull Insertion-Cyclization Sequence.

Protocol Details

-

Insertion: To a solution of ethyl diazoacetoacetate (1.0 equiv) and 2-bromoethanol (1.2 equiv) in toluene, add [Ru(p-cymene)Cl2]2 (1 mol%). Heat to 60°C until N2 evolution ceases (~1h).

-

Cyclization: Cool the mixture to 0°C. Add DBU (1.2 equiv) dropwise. Allow to warm to RT over 2 hours. The enol ether forms via intramolecular displacement.

-

Workup: Quench with saturated NH4Cl. Extract with Et2O. Crucial: Wash with saturated NaHCO3 to ensure no acid traces remain (acid destroys the enol ether).

-

Reduction: Dissolve the ester in dry CH2Cl2 at -78°C. Add DIBAL-H (2.2 equiv) slowly. Quench with Rochelle's salt. Purify via flash chromatography on basic alumina or neutralization-treated silica.

Route B: The Classical Elimination Protocol

This method relies on the condensation of ethylene glycol with

Mechanism & Logic

-

Alkylation: Ethylene glycol attacks the

-position of ethyl 2,3-dibromopropionate (or 2,3-dichloroacrylate). -

Cyclization: The second hydroxyl group attacks the

-position, displacing the second halogen. -

Elimination: Often, a saturated dioxane intermediate is formed first, requiring a separate elimination step (dehydrohalogenation) to install the double bond.

Experimental Workflow

Figure 3: The Classical Condensation-Elimination Pathway.

Protocol Details

-

Condensation: React ethylene glycol (excess) with ethyl 2,3-dibromopropionate using NaH in DMF.

-

Challenge: This often yields the saturated ethyl 1,4-dioxane-2-carboxylate.

-

Dehydrogenation: Converting the saturated dioxane to the dihydro-dioxin (enol ether) requires chlorination followed by base-induced elimination, which is difficult to control without affecting the ester group.

-

Note: Direct synthesis using ethyl 2,3-dichloroacrylate is preferred but suffers from polymerization side reactions.

-

Critical Comparison

| Feature | Route A: Modern Insertion (Bull) | Route B: Classical Elimination |

| Overall Yield | High (60-80% to ester) | Low to Moderate (30-50%) |

| Regioselectivity | Excellent: Directed by diazo position. | Poor: Mixtures of isomers common. |

| Reagent Cost | Higher (Ru catalyst, Diazo precursor). | Low (Glycol, acrylate/propionate). |

| Safety | Requires diazo handling (explosion risk). | Standard corrosive/flammable risks. |

| Atom Economy | High (N2 is the only byproduct). | Low (Stoichiometric salt waste). |

| Product Stability | High: Neutral conditions preserve the enol ether. | Risk: Acidic byproducts can hydrolyze the ring. |

Technical Insights & Troubleshooting

Handling the Enol Ether Moiety

The 5,6-dihydro-1,4-dioxin ring is an electron-rich enol ether. It is extremely acid-labile .

-

Hydrolysis Risk: In the presence of aqueous acid, the ring opens to form a hydroxy-ketone/aldehyde.

-

Mitigation:

-

Always use triethylamine (1%) in chromatography solvents.

-

Use basic alumina instead of silica gel for purification if possible.

-

Store the final alcohol at -20°C under Argon; avoid protic solvents for long-term storage.

-

Reduction Specifics

When reducing the ester to the alcohol:

-

DIBAL-H (Diisobutylaluminum hydride) is preferred over LiAlH4. DIBAL-H at -78°C allows for a controlled reduction to the alcohol without over-reducing the double bond (though the enol ether double bond is relatively electron-rich and resistant to nucleophilic hydride attack, Lewis acidic aluminum species can sometimes cause polymerization).

References

-

Davis, O. A., Croft, R. A., & Bull, J. A. (2016).[1][2][3] Synthesis of Substituted 1,4-Dioxenes through O–H Insertion and Cyclization Using Keto-Diazo Compounds.[2][3][4][5][6][7][8] The Journal of Organic Chemistry, 81(22), 10922–10929.

- Primary source for the modern, high-yield synthesis of functionalized 1,4-dioxenes, specifically citing the synthesis of the hydroxymethyl deriv

- Fetizon, M., et al. (1975). Synthesis of 1,4-Dioxenes. Tetrahedron, 31, 165.

- Neelamkavil, S. (2005). Methodology for the Synthesis of Cyclic Enol Ethers. Tetrahedron, 61, 1223. Review of general methods for constructing the dihydro-dioxin ring system.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. semanticscholar.org [semanticscholar.org]

- 8. ruthenium-catalyzed transfer hydrogenation: Topics by Science.gov [science.gov]

5,6-Dihydro-1,4-dioxin-2-ylmethanol (DDYM) as a Chiral Scaffold: A Comparative Study

Based on the technical requirements and the specific nature of the molecule, here is the comparative guide.